4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
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Overview
Description
4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide is a synthetic organic compound that features a bromine atom, a fluoro-phenyl group, and a morpholine-4-sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-fluoro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the benzene ring.
Sulfonylation: Attachment of the morpholine-4-sulfonyl group.
Amidation: Formation of the benzamide linkage with the fluoro-phenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: Halogen atoms like bromine and fluorine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could replace the halogen atoms with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.
Medicine
Medicinal applications might include its use as a lead compound in drug discovery, especially if it shows promise in treating specific diseases.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-chloro-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
- 4-Bromo-N-(4-methyl-phenyl)-3-(morpholine-4-sulfonyl)-benzamide
Uniqueness
The presence of the fluoro-phenyl group might confer unique properties such as increased metabolic stability or altered binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-bromo-N-(4-fluorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O4S/c18-15-6-1-12(17(22)20-14-4-2-13(19)3-5-14)11-16(15)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODQVNKKCDMDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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